

Application of Dimethyl Terephthalate-d4 in Metabolomics Research: A Detailed Guide

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Compound of Interest

Compound Name: *Dimethyl terephthalate-d4*

Cat. No.: *B1340465*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **Dimethyl terephthalate-d4** (DMT-d4) as an internal standard in metabolomics research. The information is intended to guide researchers in accurately quantifying metabolites and ensuring data quality in complex biological samples.

Application Notes

Dimethyl terephthalate-d4 is a deuterated analog of Dimethyl terephthalate (DMT), a high-production-volume chemical used in the manufacturing of polyesters, including polyethylene terephthalate (PET)[1]. Due to widespread use, human exposure to phthalates and their metabolites is common. In metabolomics, particularly in studies aiming to understand the metabolic impact of environmental exposures or in drug development where compound stability and metabolism are assessed, the use of stable isotope-labeled internal standards is crucial for reliable quantification[2][3].

DMT-d4 serves as an ideal internal standard for the quantification of DMT and related phthalate metabolites in various biological matrices such as plasma, urine, and tissue extracts. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometry-based analyses[3]. The primary application of DMT-d4 is in isotope dilution mass spectrometry (IDMS), a technique that provides high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis[3].

Key Applications:

- **Environmental Health Research:** Quantifying exposure to DMT and its metabolites in human or animal samples to assess potential health risks.
- **Toxicology Studies:** Investigating the metabolic pathways and toxicokinetics of phthalates.
- **Drug Development:** Used as an internal standard in non-clinical and clinical studies to ensure the accuracy of bioanalytical methods for drugs with similar chemical properties.
- **Quality Control in Metabolomics:** Included in quality control (QC) samples to monitor the performance and reproducibility of the analytical platform over time^[4].

Experimental Protocols

Preparation of Dimethyl Terephthalate-d4 Internal Standard Stock Solution

This protocol describes the preparation of a primary stock solution of DMT-d4, which can be further diluted to create working solutions.

Materials:

- **Dimethyl terephthalate-d4** (powder)
- LC/MS-grade methanol
- Analytical balance
- Volumetric flasks (e.g., 1 mL, 10 mL)
- Micropipettes
- Vortex mixer

Procedure:

- Accurately weigh approximately 1 mg of **Dimethyl terephthalate-d4** powder using an analytical balance.
- Transfer the weighed powder to a 1 mL volumetric flask.
- Add a small amount of LC/MS-grade methanol to dissolve the powder completely.
- Vortex the solution for 30 seconds to ensure complete dissolution.
- Bring the final volume to 1 mL with LC/MS-grade methanol to achieve a stock concentration of 1 mg/mL.
- Store the stock solution in a tightly sealed vial at -20°C. This solution can be stored for up to several weeks[4].

Sample Preparation Protocol for Plasma Metabolomics using DMT-d4 Internal Standard

This protocol outlines the steps for extracting metabolites from plasma samples and incorporating the DMT-d4 internal standard for quantitative analysis.

Materials:

- Plasma samples
- DMT-d4 internal standard working solution (e.g., 1 µg/mL in methanol)
- Ice-cold methanol[5]
- Centrifuge capable of reaching >13,000 x g and 4°C
- Microcentrifuge tubes (1.5 mL)
- Micropipettes

Procedure:

- Thaw frozen plasma samples on ice.

- In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
- Add 10 µL of the DMT-d4 internal standard working solution to the plasma sample.
- For protein precipitation, add 200 µL of ice-cold methanol[5].
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 13,000 x g for 15 minutes at 4°C[5].
- Carefully collect the supernatant containing the extracted metabolites and the internal standard into a new microcentrifuge tube or an autosampler vial for LC-MS analysis.
- Store the extracts at -80°C until analysis to ensure metabolite stability[6][7].

Quantitative Data Summary

The following tables provide an example of how quantitative data generated using **Dimethyl terephthalate-d4** as an internal standard can be presented.

Table 1: Properties of **Dimethyl Terephthalate-d4**

Property	Value
Chemical Formula	C ₁₀ H ₆ D ₄ O ₄
Monoisotopic Mass	198.0832 g/mol
Purity	≥98%
Isotopic Enrichment	≥99 atom % D

Table 2: Hypothetical Calibration Curve for Dimethyl Terephthalate using DMT-d4 Internal Standard

Analyte Conc. (ng/mL)	Analyte Peak Area	IS Peak Area (DMT-d4)	Peak Area Ratio (Analyte/IS)
1	1,520	150,100	0.0101
5	7,650	152,300	0.0502
10	15,100	149,800	0.1008
50	75,800	151,200	0.5013
100	152,000	150,500	1.0099
500	760,500	151,800	5.0099
Linearity (R ²)	\multicolumn{3}{c}{0.9995}		

Table 3: Hypothetical Recovery and Matrix Effect Data for a Target Analyte

QC Level	Analyte Spiked (ng/mL)	Recovery (%) with IS Correction	Matrix Effect (%) with IS Correction
Low	5	98.5	1.2
Medium	100	101.2	-0.8
High	400	99.3	0.5

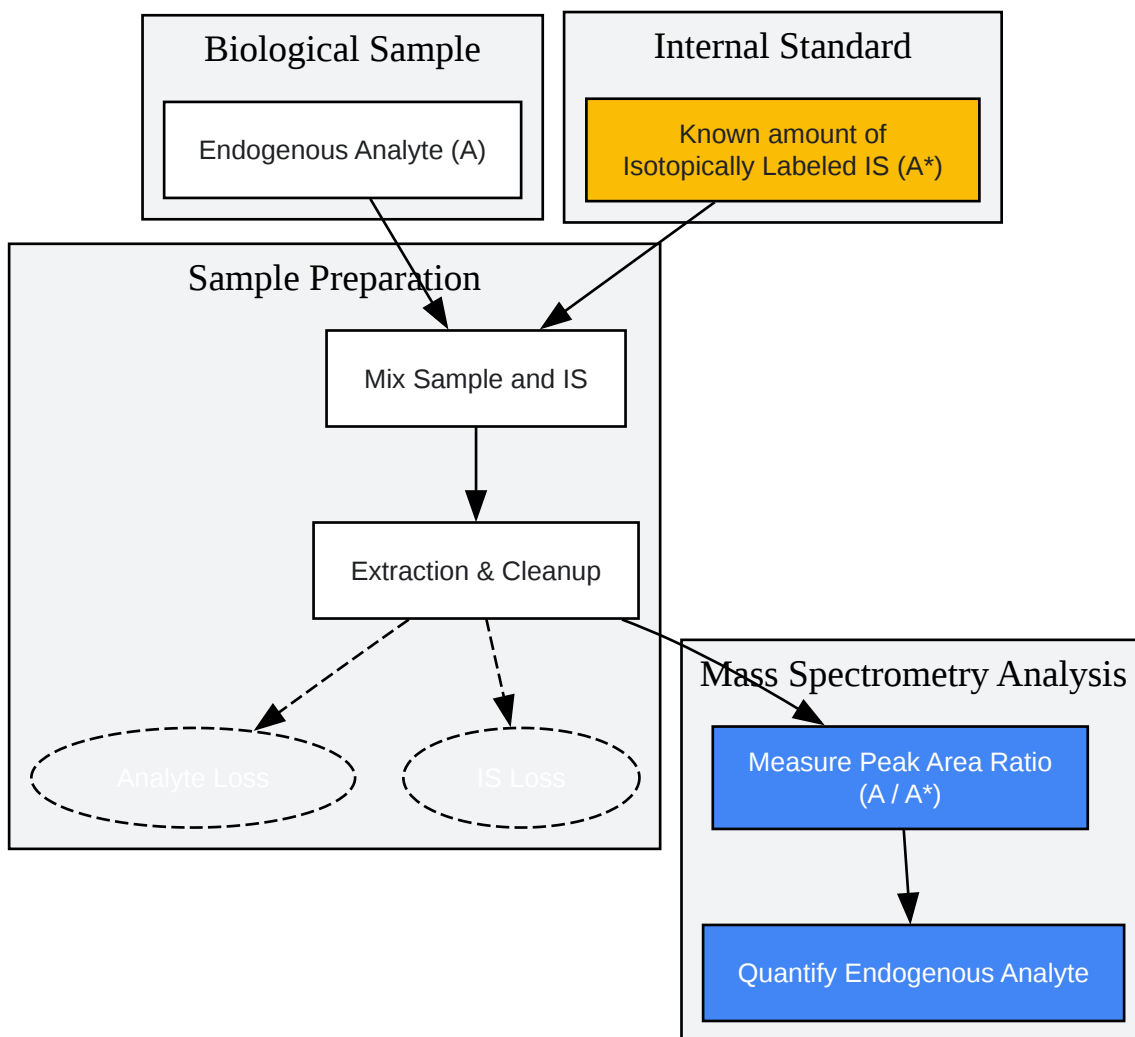
Visualizations

The following diagrams illustrate key workflows and concepts in metabolomics research where **Dimethyl terephthalate-d4** can be applied.



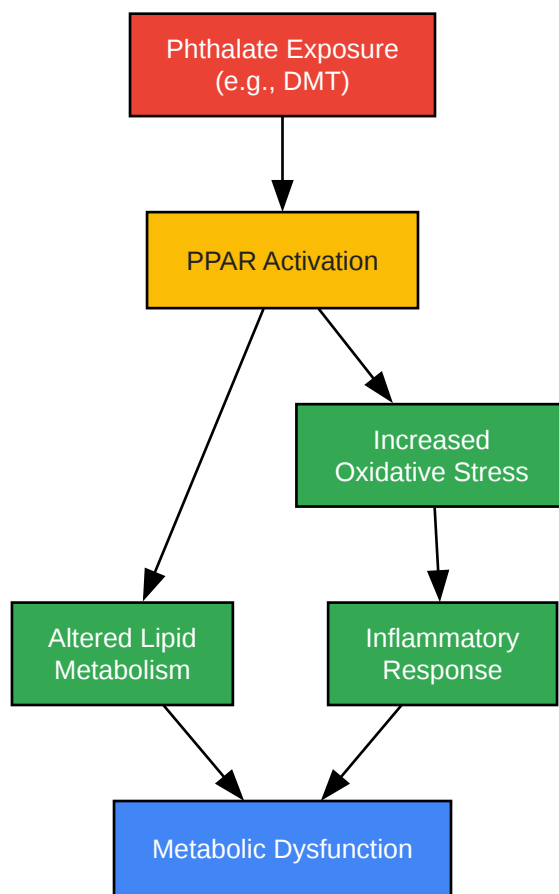
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Caption: Metabolomics experimental workflow from sample collection to data analysis.



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Caption: Principle of isotope dilution mass spectrometry for accurate quantification.



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Caption: Hypothetical signaling pathway affected by phthalate exposure.

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